

Spectroscopic Profile of 2-Bromo-1-iodo-4methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-iodo-4-methylbenzene

Cat. No.: B047834

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **2-Bromo-1-iodo-4-methylbenzene** (CAS No. 71838-16-9). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with a logical workflow for spectroscopic analysis. This guide is intended for professionals in the fields of chemical research, drug development, and materials science who may be working with or synthesizing this molecule.

Introduction

2-Bromo-1-iodo-4-methylbenzene is a substituted aromatic hydrocarbon containing bromine, iodine, and a methyl group attached to a benzene ring. Its polysubstituted nature makes it a potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-halogen bonds can be exploited. Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds. This guide aims to fill the current data gap by providing reliable predicted spectroscopic information.



Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **2-Bromo-1-iodo-4-methylbenzene**. These predictions were generated using established computational methods and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **2-Bromo-1-iodo-4-methylbenzene** in CDCl₃ is summarized in Table 1. The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet in the upfield region.

Predicted Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~7.65	Doublet	1H	H-3
~7.35	Doublet of Doublets	1H	H-5
~6.95	Doublet	1H	H-6
~2.40	Singlet	3H	-СН₃

Table 1: Predicted ¹H NMR data for **2-Bromo-1-iodo-4-methylbenzene**.

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.



Predicted Chemical Shift (δ) [ppm]	Assignment
~141.0	C-1
~139.5	C-4
~134.0	C-3
~131.0	C-5
~129.0	C-6
~95.0	C-2
~22.0	-СН3

Table 2: Predicted ¹³C NMR data for **2-Bromo-1-iodo-4-methylbenzene**.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

**Predicted Wavenumber (cm ⁻¹) **	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-CH₃)
~1600-1450	Strong	Aromatic C=C skeletal vibrations
~1450-1370	Medium	-CH₃ bending
~1100-1000	Strong	C-Br stretch
~850-800	Strong	Out-of-plane C-H bending (aromatic)
~600-500	Medium	C-I stretch



Table 3: Predicted IR absorption bands for **2-Bromo-1-iodo-4-methylbenzene**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Abundance (%)	Assignment
296/298	High	[M]+ (Molecular ion) with characteristic bromine isotope pattern
217	Moderate	[M-Br] ⁺
169	Moderate	[M-I]+
91	High	[C ₇ H ₇]+ (Tropylium ion)

Table 4: Predicted major mass spectral fragments for **2-Bromo-1-iodo-4-methylbenzene**.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters and sample preparation details may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-1-iodo-4-methylbenzene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.



- Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
 - Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Place the sample in the beam path and record the sample spectrum.



 The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct infusion or a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules and will likely produce significant fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown organic compound like **2-Bromo-1-iodo-4-methylbenzene**.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a valuable resource for researchers by presenting a comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for **2-Bromo-1-iodo-4-methylbenzene**. While experimental data is not currently available in the public domain, these predictions, coupled with the provided experimental protocols, offer a solid foundation for the identification and characterization of this compound. The logical workflow further aids in structuring the analytical process for similar research endeavors.

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